molecular formula C12H19NO5 B6191483 2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2648941-61-9

2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B6191483
CAS RN: 2648941-61-9
M. Wt: 257.3
InChI Key:
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Description

The compound “2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 347.8±25.0 °C at 760 mmHg . The melting point is not available .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid' involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and subsequent deprotection of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the hydroxyl group, and the azabicyclic ring system is formed through a cyclization reaction. The final step involves the removal of the Boc group to reveal the carboxylic acid functionality.", "Starting Materials": [ "2-aminomethylcyclohexanone", "tert-butyl chloroformate", "triethylamine", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group with Boc: 2-aminomethylcyclohexanone is treated with tert-butyl chloroformate and triethylamine in methanol to form the Boc-protected intermediate.", "Formation of the azabicyclic ring system: The Boc-protected intermediate is treated with hydrochloric acid in methanol to form the azabicyclic ring system.", "Deprotection of the hydroxyl group: The Boc-protected intermediate is treated with sodium hydroxide in methanol and diethyl ether to remove the Boc group and reveal the carboxylic acid functionality." ] }

CAS RN

2648941-61-9

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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